molecular formula C27H24N4O5S B304430 2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide

2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide

Cat. No. B304430
M. Wt: 516.6 g/mol
InChI Key: KLPUTDBEIKTTEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide is a novel chemical compound that has garnered attention in the field of scientific research due to its potential applications in various areas.

Scientific Research Applications

2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide has been studied for its potential applications in various areas of scientific research. One area of interest is its potential as an anticancer agent. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells.
Another area of interest is its potential as an anti-inflammatory agent. Studies have shown that this compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.

Mechanism of Action

The mechanism of action of this compound is not fully understood, but studies have suggested that it may act by inhibiting various signaling pathways involved in cancer cell growth and inflammation. Specifically, it has been shown to inhibit the activity of the protein kinase B (AKT) and mammalian target of rapamycin (mTOR) pathways, which are involved in cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. Specifically, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines and chemokines, and reduce the expression of various genes involved in cancer cell growth and survival.

Advantages and Limitations for Lab Experiments

One advantage of using this compound in lab experiments is its potential as a novel anticancer and anti-inflammatory agent. However, one limitation is the lack of information on its safety profile and potential side effects.

Future Directions

There are several future directions for research on this compound. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine its safety profile and potential side effects. Additionally, studies are needed to investigate its potential as a drug delivery system for other therapeutic agents.

Synthesis Methods

The synthesis of this compound involves a multi-step process that requires the use of various reagents and solvents. The method typically involves the reaction of 3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinethiol with 5-methyl-3-isoxazolylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final compound.

properties

Product Name

2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide

Molecular Formula

C27H24N4O5S

Molecular Weight

516.6 g/mol

IUPAC Name

2-[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)pyridin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide

InChI

InChI=1S/C27H24N4O5S/c1-16-10-24(31-36-16)30-25(32)15-37-27-20(14-28)19(13-21(29-27)17-8-6-5-7-9-17)18-11-22(33-2)26(35-4)23(12-18)34-3/h5-13H,15H2,1-4H3,(H,30,31,32)

InChI Key

KLPUTDBEIKTTEM-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC)C#N

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.